

# 1-Pyrenebutanol: A Technical Guide to its Physicochemical Properties and Applications

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## Compound of Interest

Compound Name: 1-Pyrenebutanol

Cat. No.: B1224789

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This technical guide provides an in-depth overview of the core physicochemical properties of **1-Pyrenebutanol**, a fluorescent alcohol widely utilized in various research and development sectors. This document details its melting and boiling points, the methodologies for their determination, and outlines a key application workflow.

## Core Physicochemical Data

The fundamental physical properties of **1-Pyrenebutanol** are summarized below, providing a baseline for its handling and application in experimental settings.

Property	Value	Source
Melting Point	80-83 °C	(lit.) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	488.4 ± 24.0 °C	(Predicted) <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O	
Molecular Weight	274.36 g/mol	
CAS Number	67000-89-9	

## Experimental Protocols

## Determination of Melting Point

The reported melting point of **1-Pyrenebutanol** is a literature value, established through standard experimental procedures, most commonly the capillary method.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is often used as an indicator of purity.

Apparatus:

- Melting point capillary tubes
- Thermometer or digital temperature probe
- Heating apparatus (e.g., Thiele tube with mineral oil or a digital melting point apparatus)
- Sample of **1-Pyrenebutanol**, finely powdered

Procedure:

- A small, finely powdered sample of **1-Pyrenebutanol** is packed into a melting point capillary tube to a height of 1-2 mm.<sup>[5]</sup>
- The capillary tube is placed in the heating apparatus along with a thermometer.
- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.<sup>[5]</sup>
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.

## Prediction of Boiling Point

The boiling point of **1-Pyrenebutanol** is a predicted value, as its high boiling point makes experimental determination challenging due to the potential for decomposition. Such predictions are typically derived from computational models.

Principle: Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of chemical compounds based on their molecular structure. These models employ various molecular descriptors.

Methodology: Prediction of boiling points for organic compounds often involves computational methods such as:

- Group Contribution Methods (e.g., Joback Method): This method estimates properties by summing the contributions of individual functional groups within the molecule.
- Multiple Linear Regression (MLR): Statistical models are built that correlate the boiling point with various molecular descriptors.<sup>[2][4][7]</sup> These descriptors can include:
  - Molecular weight
  - LogP (a measure of lipophilicity)<sup>[2]</sup>
  - Number of hydrogen bond donors and acceptors<sup>[2]</sup>
  - Topological indices (which quantify molecular shape and branching)
- Computational Neural Networks: These are more advanced machine learning models that can capture complex, non-linear relationships between molecular structure and boiling point.<sup>[4][7]</sup>

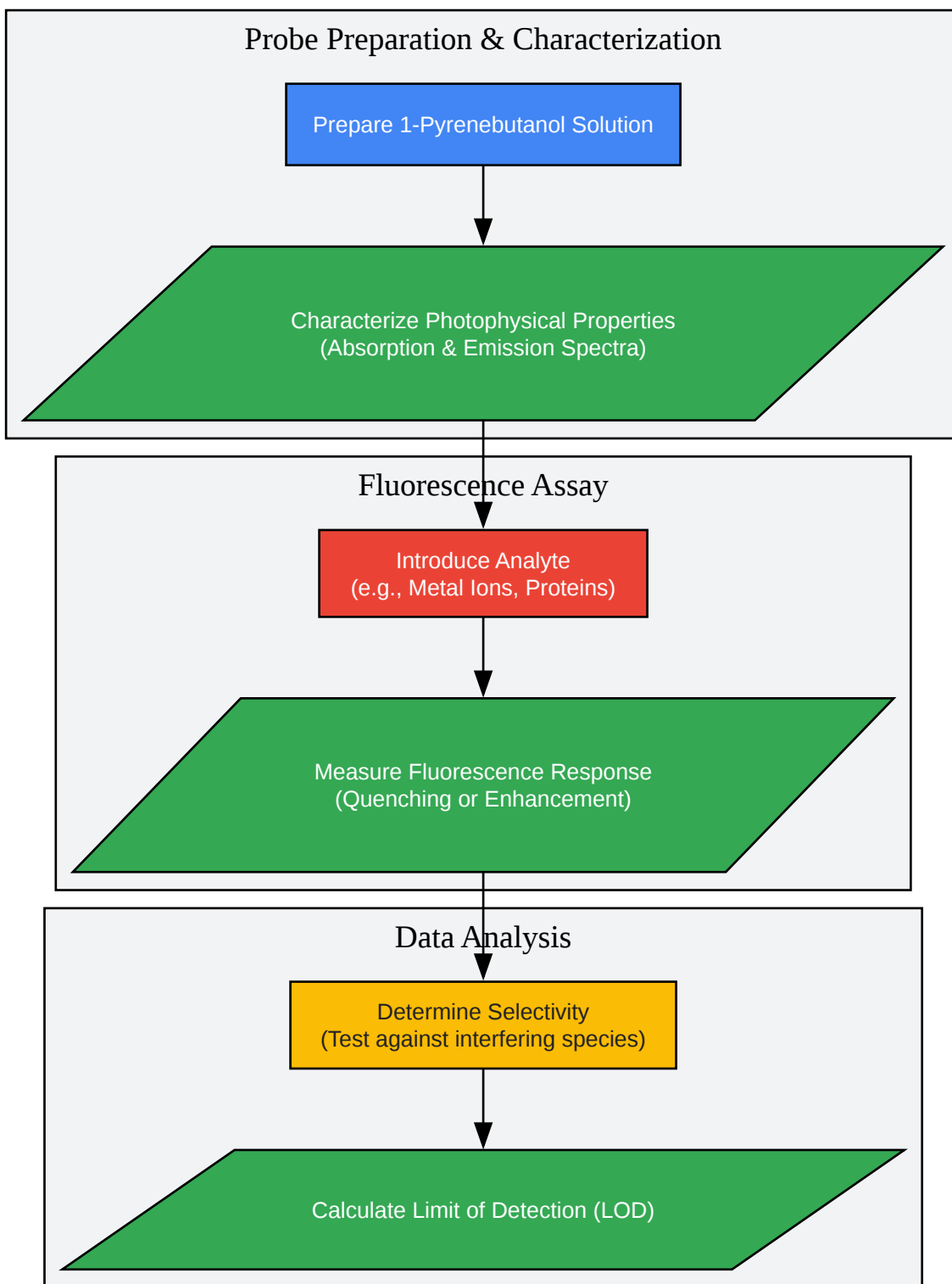
The predicted value for **1-Pyrenebutanol**'s boiling point is derived from such computational analyses, providing a reliable estimate for its behavior at elevated temperatures.

## Application Workflow: 1-Pyrenebutanol as a Fluorescent Probe

**1-Pyrenebutanol** is frequently employed as a fluorescent probe in various assays, for instance, in the investigation of enzymatic mechanisms or the detection of specific analytes. Its

pyrene moiety exhibits fluorescence that is sensitive to the local environment.

Below is a generalized workflow for the application of **1-Pyrenebutanol** as a fluorescent probe for analyte detection.



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Caption: Workflow for using **1-Pyrenebutanol** as a fluorescent probe.

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